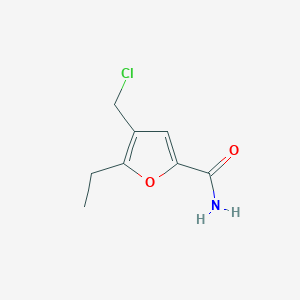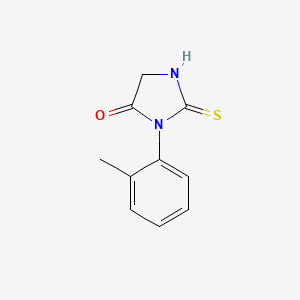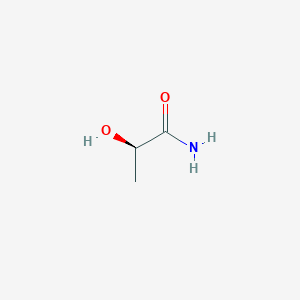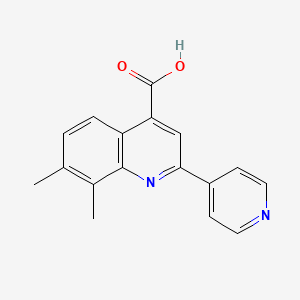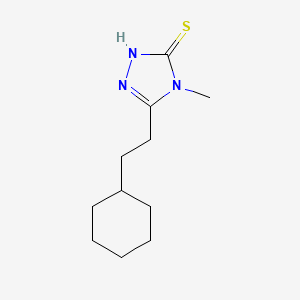
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTA is a thiazolidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Applications De Recherche Scientifique
Therapeutic Potential in Dermatology
Thiazolidinedione derivatives, synthesized from the potent antioxidant α-lipoic acid, which shares a structural motif with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have shown promise in treating inflammatory skin diseases. These compounds, particularly BP-1003 and its derivative BP-1017, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and have been effective in inhibiting human keratinocyte proliferation and suppressing interleukin-2 production by human peripheral lymphocytes. Moreover, they have shown significant anti-inflammatory effects in animal models of allergic contact dermatitis, suggesting their potential efficacy as oral and topical agents for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antioxidant Properties
Derivatives of thiazolidin-4-one, structurally related to this compound, have been synthesized and evaluated for their antioxidant effects using in vitro methods. The studies found that certain derivatives, particularly 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester, exhibited antioxidant activities comparable to ascorbic acid. This finding indicates the potential of these derivatives in antioxidant applications (Apotrosoaei et al., 2014).
Antimicrobial Activity
Newly synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, sharing core structural features with this compound, have shown antimicrobial and antifungal activities against a range of bacterial and fungal species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This suggests the potential utility of these compounds in developing new antimicrobial agents (Alhameed et al., 2019).
Fungicidal Potential
Compounds with a core structure of 2-[2,4'-dioxo-spiro indole-3,2'-thiazolidin-3'-yl] alkanoic acid, resembling this compound, have been synthesized and shown to have comparable fungicidal activity to the standard fungicide carbendazim against several fungi. This suggests their potential use as fungicidal agents (Tiwari et al., 2014).
Mécanisme D'action
Target of Action
It is known that thiazolidinedione derivatives, which this compound is a part of, have been used in the preparation of novel thiazolidinedione-β-hydroxamates as zmp1 inhibitors .
Mode of Action
aureus . These enzymes are crucial for DNA replication, and their inhibition can lead to cell death .
Biochemical Pathways
The inhibition of topoisomerase iv and dna gyrase can disrupt dna replication, leading to cell death .
Pharmacokinetics
The compound’s solubility in chloroform and dmso suggests that it may have good bioavailability.
Action Environment
The compound’s storage temperature is recommended to be -20°c in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen exposure.
Analyse Biochimique
Biochemical Properties
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with topoisomerase IV and DNA gyrase, enzymes essential for DNA replication and cell division . These interactions often result in the inhibition of these enzymes, thereby affecting cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase IV and DNA gyrase inhibits their function, leading to disrupted DNA replication and cell division . Furthermore, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Its distribution can influence its activity and effectiveness in various biological processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes.
Propriétés
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAVHFNOFSNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365686 |
Source


|
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49629-36-9 |
Source


|
| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








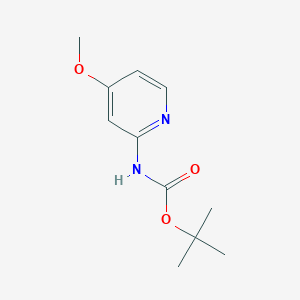
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)
